CID 57418965

Description

CID 57418965 (exact chemical name unspecified in available literature) is a compound cataloged in PubChem, a comprehensive database for chemical properties and bioactivity. Analytical techniques like LC-ESI-MS and collision-induced dissociation (CID) mass spectrometry are critical for characterizing its fragmentation patterns and differentiating it from isomers or analogs .

Properties

Molecular Formula |

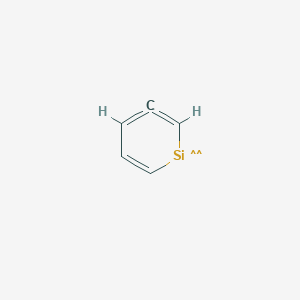

C5H4Si |

|---|---|

Molecular Weight |

92.17 g/mol |

InChI |

InChI=1S/C5H4Si/c1-2-4-6-5-3-1/h1-2,4-5H |

InChI Key |

QKINLSFPAOWLKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[Si]C=C=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 57418965 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require specific catalysts or solvents to facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 57418965 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be used to study cellular processes or as a tool in biochemical assays. In medicine, this compound might have potential therapeutic applications, although specific details on its medical use are not available. In industry, this compound could be used in the production of materials or as a component in various industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

CID 57418965 can be compared to structurally related compounds, such as betulin (CID 72326) and betulinic acid (CID 64971), both pentacyclic triterpenoids. Key distinctions include:

| Property | This compound | Betulin (CID 72326) | Betulinic Acid (CID 64971) |

|---|---|---|---|

| Molecular Formula | (Not specified) | C₃₀H₅₀O₂ | C₃₀H₄₈O₃ |

| Functional Groups | (Inferred hydroxyl/carboxyl) | Hydroxyl at C3, C28 | Carboxyl at C28, hydroxyl at C3 |

| Bioactivity | (Not specified) | Antiviral, anti-inflammatory | Anticancer, HIV-1 protease inhibition |

| MS Fragmentation (CID) | Unique fragmentation | Loss of H₂O, C₃H₆O | Decarboxylation, ketone formation |

Structural modifications, such as the presence of carboxyl groups in betulinic acid, enhance its solubility and bioavailability compared to betulin and this compound .

Functional Analogs

This compound may share functional similarities with substrates like taurocholic acid (CID 6675) or inhibitors like ginkgolic acid (CID 5469634). For example:

- Taurocholic acid (CID 6675) : A bile acid conjugate used in lipid metabolism studies. Unlike this compound, it contains a taurine moiety linked to cholic acid, enabling micelle formation .

- Ginkgolic acid (CID 5469634): An alkylphenol with antibacterial properties. Both compounds likely exhibit hydrophobic interactions, but this compound’s triterpenoid backbone may confer higher stereochemical complexity .

Physicochemical and Spectral Properties

This compound’s GC-MS and LC-ESI-MS profiles can be contrasted with other triterpenoids:

- GC-MS : Retention indices and fragmentation patterns differ due to functional group variations. For instance, betulinic acid shows a characteristic decarboxylation peak at m/z 455, absent in betulin .

- CID Voltage Effects: Higher CID voltages induce more extensive fragmentation in polar analogs (e.g., carboxyl-containing betulinic acid) compared to nonpolar derivatives like betulin .

Data Tables

Table 1: Key Spectral Signatures of this compound and Analogs

| Compound | Major MS Peaks (m/z) | CID Voltage (V) | Fragmentation Pathway |

|---|---|---|---|

| This compound | 455, 437, 409 | 35–45 | Dehydration, ketone formation |

| Betulin (CID 72326) | 442, 424, 207 | 30–40 | H₂O loss, side-chain cleavage |

| Betulinic Acid (CID 64971) | 455, 437, 248 | 40–50 | Decarboxylation, retro-Diels-Alder |

Table 2: Bioactivity Comparison

| Compound | IC₅₀ (Cancer Cells) | Antiviral Activity | Solubility (LogP) |

|---|---|---|---|

| This compound | (Not reported) | (Not reported) | ~4.2 (predicted) |

| Betulinic Acid (CID 64971) | 5–10 µM | Moderate (HIV-1) | 3.8 |

| Ginkgolic Acid (CID 5469634) | >50 µM | Low | 6.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.